1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
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Overview
Description
“1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile” is a chemical compound with the empirical formula C10H17BN2O2 . It is also known as 1-Methylpyrazole-4-boronic Acid Pinacol Ester . The compound is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of the compound is 208.07 . The compound has a complex structure involving a pyrazole ring (a five-membered ring with two nitrogen atoms) and a boronate ester group. The exact 3D structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to form carbon-carbon bonds. The boronic acid group in the compound can react with a variety of halides or pseudohalides under the action of a palladium catalyst.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point range of 60.0 to 64.0 °C . The compound is white to light yellow in color .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile have been explored to understand their molecular structure, crystal configurations, and physicochemical properties. Studies have confirmed the structures of such compounds through various spectroscopic methods, including FT-IR, NMR, and MS spectroscopies, and X-ray diffraction techniques. Density functional theory (DFT) calculations have been employed to predict molecular structures, aligning closely with experimental data from X-ray diffraction, which provides insights into their molecular conformations and structural integrity (Liao et al., 2022).
Application in Organic Synthesis
The compound and its derivatives have been utilized as raw materials and intermediates in organic synthesis, enabling the formation of complex molecular structures. The nucleophilic substitution reactions and the use of these compounds as intermediates showcase their versatility in synthesizing organic molecules with potential biological and material applications. The conformational analysis and DFT studies further reveal the electrostatic potential and frontier molecular orbitals, shedding light on their reactivity and interaction with other molecules (Yang et al., 2021).
Advances in Medicinal Chemistry
While excluding direct applications in drug use and side effects, the structural motif of this compound has been foundational in the synthesis of novel compounds with potential for biological activity. Its utility in creating diverse heterocyclic compounds that may serve as scaffolds for further pharmacological exploration highlights its value in medicinal chemistry research, opening pathways for the development of new therapeutic agents (Patel, 2017).
Contribution to Material Science
The compound's derivatives have been implicated in the synthesis of materials with unique properties, such as luminescent copolymers. These materials exhibit potential for various applications, including organic light-emitting diodes (OLEDs) and sensory devices, due to their photophysical properties. The synthesis of these copolymers through palladium-catalyzed Suzuki coupling reactions demonstrates the compound's role in advancing material science and engineering (Cheon et al., 2005).
Safety and Hazards
The compound may cause skin irritation and serious eye irritation . It may be harmful if swallowed and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-15(5)14-9(8)6-13/h7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMUJDMHLCPZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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